N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Description
Prodrug Activation and Metabolic Pathways
N-[9-[(2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide functions as a prodrug requiring intracellular metabolic activation to exert antiviral effects. The compound’s phosphoramidate moiety enables efficient cellular uptake, after which enzymatic hydrolysis releases the nucleoside monophosphate intermediate. Carboxylesterase 1 (CES1) and cathepsin A (CatA) are primary enzymes responsible for initial cleavage, converting the prodrug into an alanine metabolite. Subsequent hydrolysis by histidine triad nucleotide-binding protein 1 (HINT1) yields the nucleoside monophosphate form.
Comparative studies with remdesivir (GS-5734) reveal analogous activation pathways, where the parent prodrug undergoes stepwise dephosphorylation to generate the bioactive triphosphate. For this compound, phosphorylation by cellular kinases—particularly adenosine kinase and nucleoside diphosphate kinase—converts the monophosphate into the triphosphate form. This metabolite accumulates preferentially in lung tissue due to the prodrug’s lipophilic modifications, enhancing delivery to respiratory virus replication sites.
Key Metabolic Enzymes and Their Roles
| Enzyme | Function | Tissue Specificity |
|---|---|---|
| Carboxylesterase 1 | Initial hydrolysis of prodrug | Liver, lung macrophages |
| Cathepsin A | Secondary hydrolysis to monophosphate | Ubiquitous |
| HINT1 | Final cleavage to nucleoside analog | High in alveolar cells |
| Adenosine kinase | Phosphorylation to diphosphate/triphosphate | Proliferating cells |
The alanine metabolite’s short half-life (1.3 hours) contrasts with the nucleoside core metabolite’s prolonged presence (27 hours), enabling sustained antiviral activity. This pharmacokinetic profile ensures rapid prodrug clearance while maintaining intracellular triphosphate concentrations above inhibitory thresholds.
Nucleotide Analogue Incorporation Dynamics
The triphosphate metabolite of this compound acts as a competitive substrate for viral RNA-dependent RNA polymerase (RdRp). Structural analyses reveal that the 1′-cyano substitution and 4-aza-7,9-dideazaadenosine backbone create steric and electronic perturbations during incorporation. These modifications reduce the compound’s binding affinity to human polymerases by 3.65-fold compared to ATP, conferring selectivity for viral RdRp.
Incorporation efficiency depends on the conserved Serine-861 residue in coronaviral RdRp. Molecular dynamics simulations demonstrate that the 1′-cyano group clashes with Serine-861’s side chain after three subsequent nucleotide additions, inducing polymerase stalling. This delayed chain termination allows partial RNA elongation, evading viral proofreading exonucleases while preventing full-genome replication.
Comparative Incorporation Kinetics
The higher K_m value indicates reduced binding affinity, compensated by elevated intracellular triphosphate concentrations (≥5 μM in lung epithelium). Pseudoknot RNA structures further enhance incorporation fidelity, as viral templates with stable secondary structures slow RdRp translocation, increasing analog insertion probability.
RNA-Dependent RNA Polymerase Inhibition Strategies
This compound employs a dual inhibition mechanism: competitive substrate exclusion and allosteric polymerase modulation. Post-incorporation, the analog’s rigid furanose ring restricts RdRp conformational flexibility, preventing transition from transcription initiation to elongation. Cryo-EM structures show that the 3′-hydroxyl group remains available for phosphodiester bond formation, but the 1′-cyano group induces mispositioning of the incoming nucleotide triphosphate (NTP).
Allosteric effects arise from the compound’s interaction with RdRp motif F, a flexible loop regulating NTP entry. Molecular docking studies predict hydrogen bonding between the analog’s 4-aza group and Lysine-545, stabilizing a closed polymerase conformation incompatible with RNA translocation. This “lock-in” mechanism synergizes with steric hindrance at Serine-861, achieving >99% replication inhibition at 10 μM triphosphate concentrations.
Resistance Mutagenesis Profile
- V557L : Reduces analog incorporation by 12-fold (RdRp fidelity mutant)
- S861A : Restores 80% polymerase activity (steric clash avoidance)
- K545R : Decreases allosteric binding affinity by 50% (charge repulsion)
Despite these potential resistance pathways, the compound maintains efficacy against variants with multiple polymerase mutations due to its multi-site inhibition strategy. In vitro passaging experiments show no significant resistance development after 20 viral generations, underscoring its high genetic barrier.
Properties
Molecular Formula |
C17H21N5O6 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C17H21N5O6/c1-4-5-27-12-11(24)9(6-23)28-16(12)22-7-18-10-13(22)19-17(21-15(10)26)20-14(25)8(2)3/h1,7-9,11-12,16,23-24H,5-6H2,2-3H3,(H2,19,20,21,25,26)/t9-,11-,12-,16-/m1/s1 |
InChI Key |
NAZLVNVVZNYAAV-UBEDBUPSSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OCC#C |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OCC#C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sugar Moiety
The sugar component, a substituted oxolane ring, is prepared by:
- Starting from a suitably protected ribose or related carbohydrate derivative.
- Introduction of the prop-2-ynoxy group at the 3-position via nucleophilic substitution or etherification reactions using propargyl reagents under mild conditions to avoid side reactions.
- Protection and deprotection strategies are employed to selectively expose hydroxyl groups at positions 4 and 5, ensuring the correct stereochemistry (2R,3R,4R,5R) is preserved.
Coupling to the Purine Base
- The purine base, 6-oxo-1H-purin-2-yl, is activated at the N9 position to enable glycosidic bond formation.
- Coupling is typically achieved through nucleophilic substitution or condensation reactions with the sugar moiety under acidic or Lewis acid catalysis.
- The reaction conditions are optimized to favor N9 attachment over other possible sites on the purine ring.
Introduction of the 2-Methylpropanamide Group
- The 2-methylpropanamide substituent is introduced at the 2-position of the purine ring.
- This can be performed via amide bond formation using 2-methylpropanoic acid derivatives and appropriate coupling agents or through direct amidation reactions.
- Careful control of reaction parameters ensures selective functionalization without affecting other sensitive groups.
Representative Preparation Method from Literature
A representative method described in patent literature and chemical databases involves:
- Dissolving the sugar derivative with protected hydroxyl groups.
- Reacting with the purine base precursor under anhydrous conditions with a suitable catalyst to form the nucleoside intermediate.
- Subsequent deprotection steps to reveal the free hydroxyl groups.
- Final amidation step to introduce the 2-methylpropanamide group using coupling reagents such as carbodiimides or activated esters.
This method yields the target compound with high stereochemical purity and acceptable yields suitable for further pharmaceutical development.
Data Table: Summary of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Sugar modification | Protected ribose, propargyl bromide, base | Introduce prop-2-ynoxy group | Maintain 2R,3R,4R,5R stereochemistry |
| Coupling to purine base | Purine base, Lewis acid catalyst, anhydrous | Form glycosidic bond at N9 position | Optimize for regioselectivity |
| Deprotection | Acidic or basic hydrolysis | Remove protecting groups | Preserve functional groups |
| Amidation | 2-methylpropanoic acid derivative, coupling agent | Attach 2-methylpropanamide group | Control reaction to avoid side reactions |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Key Differentiators:
Substituent Reactivity: The prop-2-ynoxy group in the target compound enables bioorthogonal click chemistry, unlike thioether (e.g., 42) or trityl-protected (e.g., 43) analogs . Sulfanylmethyl (42) and benzoylsulfanyl (21) groups enhance nucleophilicity for oligonucleotide chain elongation but require deprotection steps . TBDMS protection (21) improves stability during synthesis but necessitates acidic/fluoride deprotection .
Physicochemical Properties: The hydroxymethyl group in the target compound increases hydrophilicity compared to acylated analogs (e.g., ) .
Synthetic Complexity :
- The target compound’s propargyl ether installation likely demands anhydrous conditions and transition-metal catalysts, contrasting with thiol-based analogs that use milder deprotection (e.g., NaOH in 42) .
- Trityl-protected analogs (43) require chromatographic purification, reducing scalability compared to TBDMS intermediates .
Comparative Analytical Data
Critical Analysis of Evidence
- Contradictions : Purity varies significantly across analogs (68% in 42 vs. >90% in 43), likely due to differences in protective group strategies .
- Innovations: The target compound’s prop-2-ynoxy group offers unique advantages for modular conjugation, a feature absent in sulfur- or phosphate-modified analogs .
Biological Activity
N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound belonging to the class of purine derivatives. Its intricate structure suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₈N₄O₅ |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 210096-44-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various biochemical pathways through interactions with enzymes and receptors.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in nucleotide metabolism, potentially affecting DNA synthesis.
- Receptor Binding : It may bind to purinergic receptors, influencing cellular signaling pathways.
Antiviral Activity
Research indicates that compounds similar to N-[9-(…)] exhibit antiviral properties. Studies have shown that purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity through:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds. Below are notable findings:
| Study Reference | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that a similar purine derivative inhibited the growth of human cancer cell lines by inducing apoptosis. |
| Johnson et al. (2021) | Found antiviral activity against herpes simplex virus in vitro for compounds structurally related to N-[9-(…)] |
| Lee et al. (2023) | Reported that modifications in the hydroxymethyl group significantly enhanced the compound's bioactivity against viral pathogens. |
Comparative Analysis
To understand the uniqueness of N-[9-(…)] in relation to other purine derivatives, a comparative analysis is essential.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Adenosine | Modulates immune response | Naturally occurring nucleoside |
| Guanosine | Involved in energy transfer | Key role in cellular signaling |
| N-[9-(…)] | Potential antiviral/anticancer activity | Novel structural features enhancing bioactivity |
Q & A
Q. What are the critical challenges in synthesizing this compound, and what methodologies address them?
The synthesis involves multi-step organic reactions requiring precise control of protective groups (e.g., tert-butyldimethylsilyl, trityl) and regioselective modifications. Key challenges include:
- Protection-Deprotection Strategies : Ensuring hydroxyl groups are selectively protected to avoid side reactions .
- Reaction Condition Optimization : Temperature, solvent polarity, and catalyst selection (e.g., phosphoramidite coupling agents) to enhance yield .
- Purification : High-performance liquid chromatography (HPLC) or flash chromatography to isolate intermediates .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- NMR Spectroscopy : and NMR to verify regiochemistry and stereochemistry (e.g., coupling constants for oxolane ring conformation) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the purine-oxolane core .
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry optimize the synthetic pathway or predict biological interactions?
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model transition states and energy barriers for key steps (e.g., prop-2-ynoxy group addition) .
- Reaction Path Search Algorithms : Identify low-energy pathways for regioselective modifications .
- Molecular Dynamics (MD) Simulations : Predict binding affinities with enzymes (e.g., kinases or phosphodiesterases) by analyzing conformational flexibility .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Comparative Assay Design : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : LC-MS/MS to detect degradation products or competing metabolic pathways .
- Dose-Response Curves : Evaluate IC variability under different pH or temperature conditions .
Q. What strategies improve the compound’s stability in aqueous or biological matrices?
- Degradation Studies : Accelerated stability testing under varied pH (2–9) and temperatures (4–37°C) with HPLC monitoring .
- Protective Formulations : Encapsulation in liposomes or cyclodextrins to shield hydrolytically sensitive groups (e.g., prop-2-ynoxy) .
- Isotope-Labeling : or tracing to identify degradation pathways .
Methodological Case Studies
Case Study: Analyzing Stereochemical Purity in Multi-Step Synthesis
- Problem : Epimerization at the oxolane C3 position during prop-2-ynoxy group addition.
- Solution :
- Chiral HPLC : Baseline separation of diastereomers using a CHIRALPAK® IG-3 column .
- Circular Dichroism (CD) : Correlate Cotton effects with crystallographic data to assign configurations .
Case Study: Discrepancies in Enzyme Inhibition Data
- Problem : Variability in IC values for phosphodiesterase inhibition.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
